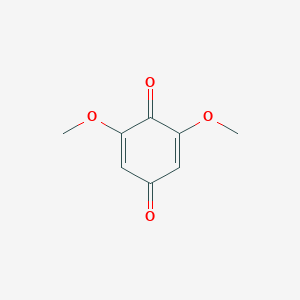

2,6-Diméthoxy-1,4-benzoquinone

Vue d'ensemble

Description

Sa formule chimique est C8H8O4 et sa masse molaire est de 168,148 g/mol . Ce composé se trouve naturellement dans certaines plantes, comme le Rauvolfia vomitoria et le Tibouchina pulchra . Il est connu pour ses propriétés antibactériennes à des concentrations physiologiques et a été étudié pour ses effets cytotoxiques, génotoxiques et hépatotoxiques potentiels à des concentrations plus élevées .

Applications De Recherche Scientifique

2,6-Dimethoxyquinone has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quinones.

Biology: Studied for its antibacterial properties and potential use as an antimicrobial agent.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Le mécanisme d’action de la 2,6-diméthoxyquinone implique sa capacité à subir des réactions redox, qui peuvent générer des espèces réactives de l’oxygène (ERO). Ces ERO peuvent provoquer un stress oxydatif dans les cellules, conduisant à des effets cytotoxiques et génotoxiques. Le composé peut également interagir avec les protéines cellulaires et l’ADN, perturbant les fonctions cellulaires normales et conduisant à la mort cellulaire {_svg_4}.

Composés similaires :

- 2,5-diméthoxy-1,4-benzoquinone

- 2,6-diméthoxyhydroquinone

- 3,5-diméthoxy-1,4-benzoquinone

Comparaison : La 2,6-diméthoxyquinone est unique en raison de son modèle de substitution spécifique, qui influence sa réactivité chimique et son activité biologique. Par rapport à la 2,5-diméthoxy-1,4-benzoquinone, elle présente des propriétés électroniques et une réactivité différentes en raison de la position des groupes méthoxy. La 2,6-diméthoxyhydroquinone, étant la forme réduite, a des propriétés redox différentes et est moins réactive dans les réactions d’oxydation.

Analyse Biochimique

Biochemical Properties

2,6-Dimethoxy-1,4-benzoquinone has been reported to interact with various enzymes and proteins. For instance, it is formed as a product due to the activity of bacterial Azospirillum lipoferum laccase on phenolic compounds of the syringic type . It is also known to reduce the activity of mammalian target of rapamycin (mTOR) in vitro .

Cellular Effects

In terms of cellular effects, 2,6-Dimethoxy-1,4-benzoquinone has been reported to significantly reduce cell growth and induce G1 phase cell cycle arrest and apoptosis in gastric cancer cells . It also has a strong effect on the catalytic activity of Co-Schiff base catalysts used for the oxidation of lignin models .

Molecular Mechanism

The molecular mechanism of action of 2,6-Dimethoxy-1,4-benzoquinone involves its interaction with mTOR. The inhibition of cell growth by 2,6-Dimethoxy-1,4-benzoquinone is dependent upon the expression of the mTOR protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Dimethoxy-1,4-benzoquinone have been observed to change over time. For instance, it has been reported to strongly reduce patient-derived xenograft gastric tumor growth in an in vivo mouse model .

Dosage Effects in Animal Models

The effects of 2,6-Dimethoxy-1,4-benzoquinone have been studied in animal models. Remarkably, 2,6-Dimethoxy-1,4-benzoquinone strongly reduced patient-derived xenograft gastric tumor growth in an in vivo mouse model .

Metabolic Pathways

It is known to interact with various enzymes and proteins, such as mTOR .

Transport and Distribution

It is known that this compound can interact with various proteins and enzymes, suggesting that it may be transported and distributed via these interactions .

Subcellular Localization

Given its interactions with various proteins and enzymes, it is likely that it may be localized to specific compartments or organelles within the cell .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La 2,6-diméthoxyquinone peut être synthétisée par oxydation de la 2,6-diméthoxyaniline à l’aide de divers agents oxydants. Une méthode courante consiste à utiliser du permanganate de potassium en milieu acide. La réaction se déroule généralement comme suit :

2,6-Dimethoxyaniline+KMnO4→2,6-Dimethoxyquinone+MnO2+H2O

Méthodes de production industrielle : La production industrielle de la 2,6-diméthoxyquinone implique souvent des processus d’oxydation à grande échelle utilisant des agents oxydants similaires, mais dans des conditions contrôlées pour garantir un rendement et une pureté élevés. Les conditions de réaction, telles que la température, le pH et la concentration des réactifs, sont optimisées pour maximiser l’efficacité.

Analyse Des Réactions Chimiques

Types de réactions : La 2,6-diméthoxyquinone subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée davantage pour former des quinones plus complexes.

Réduction : Elle peut être réduite pour former de la 2,6-diméthoxyhydroquinone.

Substitution : Elle peut subir des réactions de substitution nucléophile, où les groupes méthoxy peuvent être remplacés par d’autres substituants.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, peroxyde d’hydrogène et autres agents oxydants forts.

Réduction : Borohydrure de sodium, hydrure d’aluminium et lithium, et autres agents réducteurs.

Substitution : Nucléophiles tels que les amines, les thiols et les halogénures dans des conditions appropriées.

Principaux produits formés :

Oxydation : Formation de quinones d’ordre supérieur.

Réduction : Formation de 2,6-diméthoxyhydroquinone.

Substitution : Formation de quinones substituées avec divers groupes fonctionnels.

4. Applications de la recherche scientifique

La 2,6-diméthoxyquinone a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse d’autres quinones.

Biologie : Étudié pour ses propriétés antibactériennes et son utilisation potentielle comme agent antimicrobien.

Industrie : Utilisé dans la production de colorants, de pigments et d’autres produits chimiques industriels.

Comparaison Avec Des Composés Similaires

- 2,5-Dimethoxy-1,4-benzoquinone

- 2,6-Dimethoxyhydroquinone

- 3,5-Dimethoxy-1,4-benzoquinone

Comparison: 2,6-Dimethoxyquinone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 2,5-Dimethoxy-1,4-benzoquinone, it has different electronic properties and reactivity due to the position of the methoxy groups. 2,6-Dimethoxyhydroquinone, being the reduced form, has different redox properties and is less reactive in oxidation reactions.

Activité Biologique

2,6-Dimethoxy-1,4-benzoquinone (DMBQ) is a benzoquinone derivative that exhibits a range of biological activities, making it a subject of interest in pharmacological and toxicological research. This compound has been isolated from various natural sources, including Rauvolfia vomitoria and Tibouchina pulchra, and has demonstrated significant antibacterial, anti-inflammatory, antitumor, and cytotoxic properties.

- Chemical Formula : C₈H₈O₄

- Molecular Weight : 168.15 g/mol

- Solubility : Soluble in DMSO

1. Antibacterial Activity

DMBQ has shown potent antibacterial effects against various pathogenic bacteria. It was found to exhibit the strongest activity against Streptococcus pyogenes and Streptococcus mitis, with IC50 values ranging from 0.35 to 43.40 µg/ml depending on the extract used . This suggests its potential utility in treating bacterial infections.

2. Anti-inflammatory Properties

Research indicates that DMBQ possesses anti-inflammatory effects. In a study involving mouse leukemic monocytes, DMBQ significantly inhibited nitric oxide production induced by lipopolysaccharides (LPS) . Additionally, topical application of DMBQ reduced TPA-induced edema in mouse ears, indicating its potential for treating inflammatory conditions .

3. Antitumor Activity

DMBQ has been identified as having anti-tumorigenic properties. It was found to inhibit the mutagenicity of several carcinogens in the Ames test and showed significant reductions in tumor development during the promotion stage of skin tumorigenesis in mice . This positions DMBQ as a promising candidate for chemopreventive strategies against skin cancer.

4. Cytotoxicity and Genotoxicity

At higher concentrations, DMBQ has been associated with cytotoxic and genotoxic effects. Studies have reported its potential mutagenicity and hepatotoxicity, although some findings challenge these claims . The dual nature of DMBQ’s effects underscores the importance of dosage in its application.

DMBQ's biological activities are mediated through various cellular pathways:

- AKT/mTOR Signaling Pathway : DMBQ has been shown to enhance skeletal muscle mass and performance by regulating this pathway, which is critical for cell growth and metabolism .

- AMPK Pathway : It inhibits adipocyte differentiation via AMPK regulation, suggesting its role in metabolic processes .

Case Studies and Research Findings

Propriétés

IUPAC Name |

2,6-dimethoxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBNOBQOQZRLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C=C(C1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862128 | |

| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26547-64-8, 530-55-2 | |

| Record name | 2,6-Dimethoxy-p-benzosemiquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26547-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxyquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethoxysemiquinone radicals | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026547648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethoxyquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethoxyquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethoxy-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHOXYQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z701W789S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

252 °C | |

| Record name | 2,6-Dimethoxy-1,4-benzoquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.